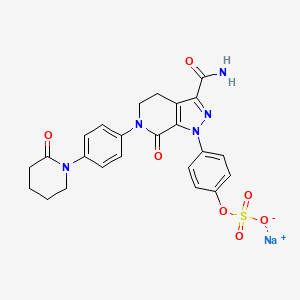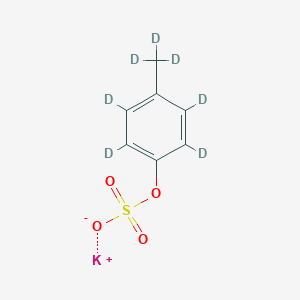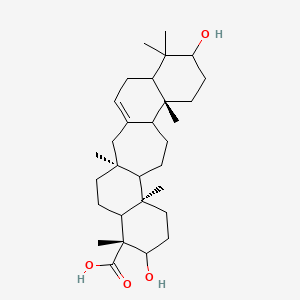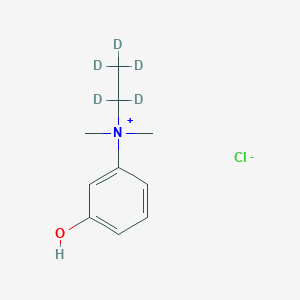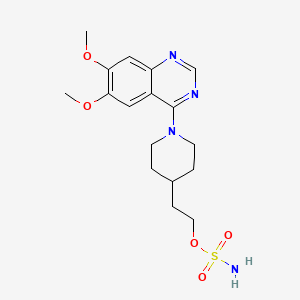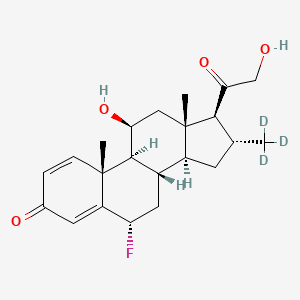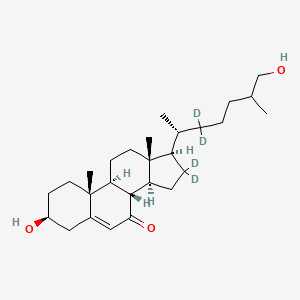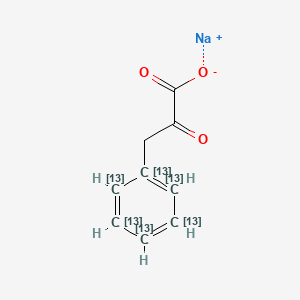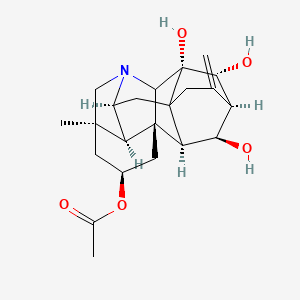
Guanfu base I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanfu base I is a diterpenoid alkaloid isolated from the tuber of Aconitum coreanum (Levl) Raipaics. It is one of the several alkaloids found in this plant, which has been traditionally used in Chinese medicine. This compound is known for its anti-arrhythmic properties, making it a compound of interest in the treatment of heart-related conditions .
準備方法
Synthetic Routes and Reaction Conditions
Guanfu base I can be synthesized through the extraction and isolation from the tuber of Aconitum coreanum. The process involves several steps, including the use of liquid chromatography and mass spectrometry to identify and isolate the compound . The specific reaction conditions for the synthesis of this compound involve the use of solvents such as acetonitrile and acetic acid, with the separation achieved through high-pressure homogenate emulsification .
Industrial Production Methods
The industrial production of this compound involves large-scale extraction from the plant source, followed by purification using advanced chromatographic techniques. The process is optimized to ensure high yield and purity of the compound, making it suitable for pharmaceutical applications .
化学反応の分析
Types of Reactions
Guanfu base I undergoes several types of chemical reactions, including:
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Conditions typically involve the use of nucleophiles such as halides or amines in an appropriate solvent.
Major Products Formed
The major products formed from these reactions include various metabolites of this compound, such as Guanfu base A, its glucuronide, and sulfate conjugates .
科学的研究の応用
Guanfu base I has several scientific research applications, including:
作用機序
Guanfu base I exerts its effects primarily through the inhibition of sodium and potassium channels in cardiac cells. This action helps to stabilize the cardiac rhythm and prevent arrhythmias. The compound also acts as a noncompetitive inhibitor of the enzyme CYP2D6, which plays a role in drug metabolism .
類似化合物との比較
Similar Compounds
Guanfu base A: Another diterpenoid alkaloid from Aconitum coreanum, known for its potent anti-arrhythmic effects but higher toxicity compared to Guanfu base I.
Guanfu base G: Exhibits more potent anti-arrhythmic effects but also higher toxicity.
Guanfu base F, R, and P: Other diterpenoid alkaloids with varying degrees of anti-arrhythmic activity and toxicity.
Uniqueness
This compound is unique in its balance of anti-arrhythmic efficacy and lower toxicity, making it a safer alternative for therapeutic use compared to other similar compounds .
特性
分子式 |
C22H29NO5 |
|---|---|
分子量 |
387.5 g/mol |
IUPAC名 |
[(1S,3S,5R,9R,10R,11R,16S,17R,18S,19S)-9,10,19-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate |
InChI |
InChI=1S/C22H29NO5/c1-9-4-20-7-12-15-19(3)5-11(28-10(2)24)6-21(15)16(20)14(25)13(9)17(26)22(20,27)18(21)23(12)8-19/h11-18,25-27H,1,4-8H2,2-3H3/t11-,12-,13+,14+,15+,16+,17+,18?,19-,20?,21-,22-/m0/s1 |
InChIキー |
XGTNTUKODZZCGL-JWCWUQCBSA-N |
異性体SMILES |
CC(=O)O[C@H]1C[C@]2(CN3[C@@H]4[C@H]2[C@]5(C1)C3[C@]6([C@@H]([C@H]7[C@H]([C@@H]5C6(C4)CC7=C)O)O)O)C |
正規SMILES |
CC(=O)OC1CC2(CN3C4C2C5(C1)C3C6(C(C7C(C5C6(C4)CC7=C)O)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


